2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide
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Overview
Description
2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide is an organic compound that features a chloro-substituted amide linked to a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.
Alkylation: The oxadiazole ring is then alkylated with a suitable halide to introduce the propyl chain.
Amidation: The final step involves the reaction of the alkylated oxadiazole with 2-chloropropanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Substitution: New derivatives with different functional groups replacing the chloro group.
Oxidation: Oxidized forms of the compound, potentially with additional functional groups.
Reduction: Reduced forms of the compound, potentially with simpler functional groups.
Hydrolysis: Carboxylic acids and amines derived from the original amide.
Scientific Research Applications
2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, potentially leading to new insights into biochemical pathways.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide would depend on its specific application. In medicinal chemistry, for example, the compound might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[3-(1,2,4-oxadiazol-5-yl)propyl]propanamide: Similar structure but without the methyl group on the oxadiazole ring.
2-Chloro-N-[3-(3-methyl-1,2,4-thiadiazol-5-yl)propyl]propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-Chloro-N-[3-(3-methyl-1,3,4-oxadiazol-5-yl)propyl]propanamide: Similar structure but with a different oxadiazole isomer.
Uniqueness
The presence of the 3-methyl group on the 1,2,4-oxadiazole ring in 2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. This unique substitution pattern can lead to different interactions with biological targets and different physical properties, which can be advantageous in specific applications.
Properties
IUPAC Name |
2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2/c1-6(10)9(14)11-5-3-4-8-12-7(2)13-15-8/h6H,3-5H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDCNNXSUWLFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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